3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, carbonyl, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the pyrrol-2-one ring: This step may involve the condensation of appropriate amines with diketones.
Functional group modifications: Hydroxylation, carbonylation, and other functional group transformations are carried out under controlled conditions using reagents like oxidizing agents, reducing agents, and catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purification and analysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur on the benzofuran and phenyl rings using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development due to its complex structure and functional groups.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the propan-2-yl group.
3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(methyl)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has a methyl group instead of the propan-2-yl group.
Properties
Molecular Formula |
C29H28N2O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H28N2O4/c1-17(2)20-4-6-21(7-5-20)26-25(27(32)22-8-9-24-23(15-22)14-18(3)35-24)28(33)29(34)31(26)16-19-10-12-30-13-11-19/h4-13,15,17-18,26,32H,14,16H2,1-3H3/b27-25- |
InChI Key |
OAXZTOHSWRSBAJ-RFBIWTDZSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=C(C=C5)C(C)C)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=C(C=C5)C(C)C)O |
Origin of Product |
United States |
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